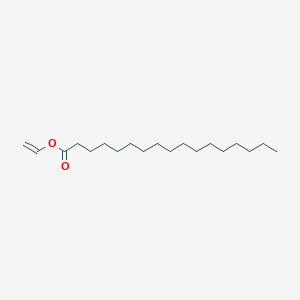

乙烯基庚十七酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

催化转化和酮化

涉及酯类的催化反应,比如那些涉及庚酸各种烷基酯的反应,突显了乙烯基庚十七酸酯在催化过程中的潜力。Gliński、Szymański和Łomot(2005年)对使用氧化物催化剂进行烷基酯的酮化研究显示了庚酸酯与一次和二次烷基基团的反应性,表明乙烯基庚十七酸酯可能参与类似的催化转化过程,产生工业相关的酮类物质 (Gliński, Szymański, & Łomot, 2005)。

生化降解

关于微生物修复的研究,比如三氯乙烯的降解,表明微生物过程能够转化复杂的有机化合物。尽管乙烯基庚十七酸酯在结构上有所不同,但了解这些生物降解机制可以为环境和生物技术应用提供见解,其中类似的酯类化合物可能被降解或转化 (Pant & Pant, 2010)。

先进传感技术

Fu等人(2017年)基于石墨烯-铜(I)混合材料开发的超灵敏乙烯检测器,为乙烯基庚十七酸酯在传感技术中的应用提供了一条途径,特别是如果其存在可能影响复杂混合物中其他小有机分子的检测或测量 (Fu et al., 2017)。

催化和聚合

关于在不同条件下进行甲醇脱氢和乙烯氢化的工作,包括在乙烯的Ziegler-Natta聚合中研究自由基,为理解乙烯基庚十七酸酯如何参与聚合过程或在聚合化学中作为改性剂奠定了基础 (Freund et al., 2003)。

作用机制

Target of Action

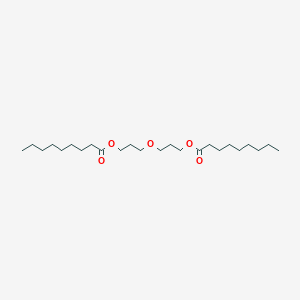

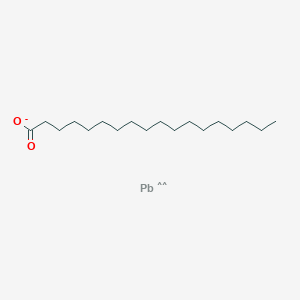

Ethenyl heptadecanoate, also known as ethyl heptadecanoate or margaric acid ethyl ester, is a biochemical reagent

Mode of Action

It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into an alcohol and a carboxylic acid . In the case of ethenyl heptadecanoate, this would result in the formation of ethanol and heptadecanoic acid.

Pharmacokinetics

It is known that the pharmacokinetics of other drugs can be altered by the presence of ethanol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of biochemical compounds. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions and the stability of the compounds involved . .

属性

IUPAC Name |

ethenyl heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVHSQCRJMJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenyl heptadecanoate | |

CAS RN |

9003-95-6 |

Source

|

| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。